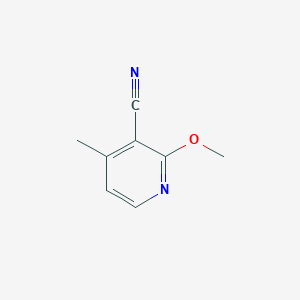

2-Methoxy-4-methylnicotinonitrile

Descripción general

Descripción

2-Methoxy-4-methylnicotinonitrile and its derivatives are a class of compounds that have garnered attention due to their interesting chemical and physical properties. These compounds are characterized by a pyridine core substituted with methoxy and other functional groups, which contribute to their diverse applications, particularly in the field of luminescent materials and potential pharmaceuticals.

Synthesis Analysis

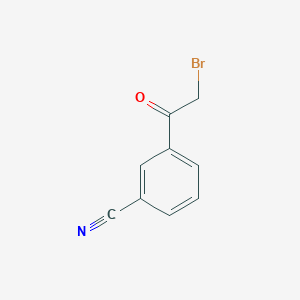

The synthesis of these compounds typically involves cyclization reactions of chalcone derivatives with malononitrile, as demonstrated in the synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile . The process yields good results and the compounds are characterized using various spectroscopic methods such as FT-IR, UV-Vis, and 1H NMR, along with single crystal X-ray diffraction to confirm their structures .

Molecular Structure Analysis

X-ray diffraction studies have revealed that these compounds can crystallize in different systems such as monoclinic and orthorhombic, with specific space groups like C2/c and P212121 . The molecular structure is further analyzed using DFT calculations, which provide insights into the non-planar nature of these molecules and their theoretical IR spectral data . The presence of intermolecular interactions such as π–π stacking and hydrogen bonding plays a significant role in the stability and characteristics of the crystal structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various computational methods. The molecular electrostatic potential indicates reactive sites for electrophilic and nucleophilic attacks, particularly at the nitrogen atom of the nitrile group and the hydrogen atoms of the amino group . These insights are crucial for understanding the potential chemical reactions these compounds can undergo.

Physical and Chemical Properties Analysis

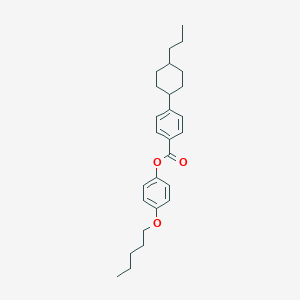

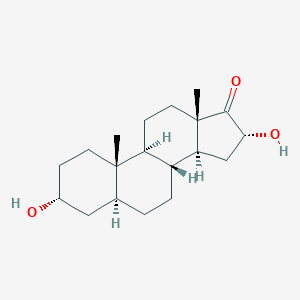

The physical properties of these compounds, such as their liquid crystalline behavior and thermal stability, are investigated using techniques like polarized optical microscopy, differential scanning calorimetry, and thermal gravimetric analysis . They exhibit broad nematic phases and high thermal stability, which are desirable traits for materials used in electronic and photonic devices. The chemical properties, including absorption and fluorescence, are studied through UV-visible and fluorescence spectral measurements. These compounds show good absorption and fluorescence properties, with some displaying a positive solvatochromic effect when solvent polarity is varied . The non-linear optical properties and the potential of these compounds as blue light emitters are also highlighted .

Aplicaciones Científicas De Investigación

Potential Intermediate in Chemical Reactions

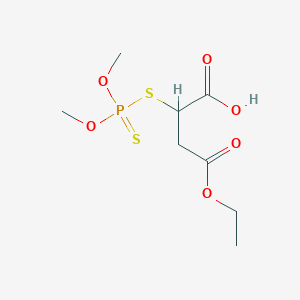

Research on methyl nitrite reactions on oxidized surfaces suggests that related methoxy compounds could serve as intermediates in chemical reactions, such as CH4-assisted reduction of nitric oxide. These findings highlight the role of methoxy and methyl groups in complex chemical processes on metal surfaces (Deiner et al., 2001).

Anticancer Activity

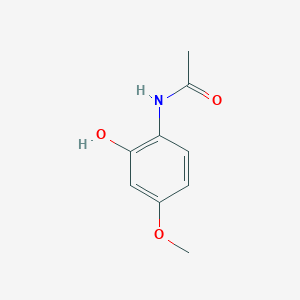

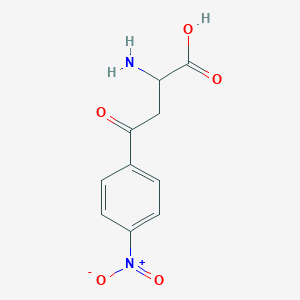

Studies on similar methoxy compounds have demonstrated anticancer activity. For example, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol showed weak activity in inhibiting T47D breast cancer cells, suggesting that methoxy derivatives could have potential applications in cancer research (Sukria et al., 2020).

Photopolymerization and Materials Science

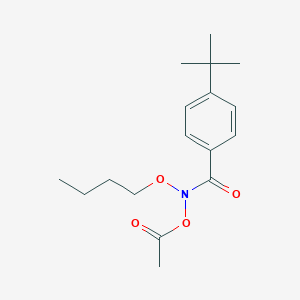

Research on nitroxide-mediated photopolymerization indicates that methoxy-containing compounds could be utilized in the development of new materials with desirable photophysical and photochemical properties, such as photoinitiation and polymerization control (Guillaneuf et al., 2010).

Antimicrobial Activity

Compounds structurally related to 2-Methoxy-4-methylnicotinonitrile, such as nicotinonitrile derivatives, have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Guna et al., 2015).

Spectroscopic and Molecular Docking Studies

Spectroscopic analysis and molecular docking studies of compounds containing methoxy groups have provided insights into their structural, electronic, and potential therapeutic properties. Such studies are crucial for the design of new molecules with optimized properties for various applications (Eşme, 2021).

Corrosion Inhibition

Pyridine derivatives, including those with methoxy groups, have shown promise as corrosion inhibitors for metals in aggressive environments. These findings could lead to the development of more effective protective coatings for industrial applications (Ansari et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLJHRMCCVPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455683 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylnicotinonitrile | |

CAS RN |

149379-71-5 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)